molecular formula C7H12N2O B12966047 rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

Katalognummer: B12966047
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: QFUJWBARWLLAMG-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[321]octan-2-one is a bicyclic compound with a unique structure that includes a diazabicyclo octane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Analyse Chemischer Reaktionen

Types of Reactions

rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

rel-(1R,5S)-3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one is unique due to its specific diazabicyclo octane core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new drugs and materials.

Eigenschaften

Molekularformel

C7H12N2O

Molekulargewicht

140.18 g/mol

IUPAC-Name

(1R,5S)-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one

InChI

InChI=1S/C7H12N2O/c1-9-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1

InChI-Schlüssel

QFUJWBARWLLAMG-NTSWFWBYSA-N

Isomerische SMILES

CN1C[C@@H]2CC[C@H](C1=O)N2

Kanonische SMILES

CN1CC2CCC(C1=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.